molecular formula C15H13BrN4O2S B295781 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B295781
M. Wt: 393.3 g/mol
InChI Key: YRXAOYKLAOMCMR-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as BRD-9424, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BRD-9424 is a heterocyclic compound that contains a thiadiazolo-pyrimidine core structure and a substituted benzylidene moiety.

Mechanism of Action

The mechanism of action of 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the binding of the compound to the ATP-binding site of the target kinase, leading to the inhibition of kinase activity. The binding affinity of 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one to CDK2 and GSK3β has been found to be in the nanomolar range, indicating its high potency. The inhibition of CDK2 by 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one leads to the arrest of the cell cycle at the G1 phase, while the inhibition of GSK3β results in the activation of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, as evidenced by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2. In addition, 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. Furthermore, 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been reported to regulate glucose metabolism by inhibiting the activity of GSK3β, which is involved in glycogen synthesis and glucose uptake.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its high potency and selectivity towards its target kinases, which makes it a valuable tool for studying the role of these kinases in various biological processes. Another advantage is its ability to inhibit the growth of cancer cells, which can be useful in developing new cancer therapies. However, one limitation of 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Another direction is to study its pharmacokinetic and pharmacodynamic properties in vivo, which can provide insights into its efficacy and safety. Furthermore, the development of analogs and derivatives of 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can lead to the discovery of new compounds with improved properties and selectivity towards specific kinases. Overall, 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of new therapies for human diseases.

Synthesis Methods

The synthesis of 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride. The yield of the synthesis is reported to be moderate to high, and the purity of the product can be enhanced by recrystallization.

Scientific Research Applications

6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to exhibit potent inhibitory activity against various protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). These kinases are involved in the regulation of cell cycle progression, apoptosis, and glycogen metabolism, making them attractive targets for drug discovery. In addition, 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Furthermore, 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

properties

Molecular Formula

C15H13BrN4O2S

Molecular Weight

393.3 g/mol

IUPAC Name

5-amino-6-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C15H13BrN4O2S/c1-7(2)14-19-20-12(17)10(13(22)18-15(20)23-14)6-8-5-9(16)3-4-11(8)21/h3-7H,17H2,1-2H3/b8-6+

InChI Key

YRXAOYKLAOMCMR-SOFGYWHQSA-N

Isomeric SMILES

CC(C)C1=NN2C(=C(C(=O)N=C2S1)/C=C/3\C=C(C=CC3=O)Br)N

SMILES

CC(C)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=C(C=CC3=O)Br)N

Canonical SMILES

CC(C)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=C(C=CC3=O)Br)N

Origin of Product

United States

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